Piperidolate hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de pipéridolate est un composé pharmaceutique principalement utilisé pour traiter les symptômes des troubles gastro-intestinaux tels que les ulcères gastriques et duodénaux, la gastrite, l'entérite, les calculs biliaires, la cholécystite et la dyskinésie biliaire . Il agit comme un anticholinergique, ce qui signifie qu'il inhibe l'action du neurotransmetteur acétylcholine sur les récepteurs muscariniques .

Mécanisme D'action

Target of Action

Piperidolate hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an antimuscarinic agent , this compound acts as an antagonist to mAChRs .

Analyse Biochimique

Biochemical Properties

Piperidolate hydrochloride is known to interact with muscarinic acetylcholine receptors (mAChRs), acting as an antagonist . This interaction inhibits the action of acetylcholine, a neurotransmitter, on mAChRs, thereby reducing the contraction of smooth muscles in the gastrointestinal tract .

Cellular Effects

In the context of cellular effects, this compound’s antimuscarinic activity can influence various cellular processes. By blocking mAChRs, it can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism . Detailed information on its specific cellular effects is currently limited.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its antagonistic action on mAChRs . By binding to these receptors, it prevents acetylcholine from exerting its effects, thereby inhibiting certain biochemical reactions. This can lead to changes in gene expression and enzyme activity within the cell .

Metabolic Pathways

As an antimuscarinic agent, it may influence pathways involving acetylcholine, but specific enzymes or cofactors it interacts with are not clearly identified in the available literature .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de pipéridolate est synthétisé par estérification de l'acide diphénylacétique avec le 1-éthyl-3-pipéridinol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de la liaison ester .

Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse du chlorhydrate de pipéridolate suit une voie similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées pour obtenir la qualité pharmaceutique souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de pipéridolate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs nucléophiles comme l'hydroxyde de sodium ou d'autres bases sont généralement utilisés.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du cycle pipéridine, tandis que les réactions de substitution peuvent conduire à divers dérivés pipéridolates substitués .

Applications De Recherche Scientifique

Pharmacological Properties

Piperidolate hydrochloride exhibits several significant pharmacological effects:

- Anticholinergic Activity : It inhibits intestinal cramps induced by acetylcholine, effectively reducing pain associated with gastrointestinal disorders such as gastric ulcers, gastritis, enteritis, and biliary tract dyskinesia .

- Smooth Muscle Relaxation : The compound has demonstrated potent inhibitory effects on the contraction of various smooth muscles, including the duodenum and uterine smooth muscles. This property is particularly beneficial in treating conditions like threatened miscarriage and premature delivery .

- Local Anesthetic Effects : this compound has shown local anesthetic properties, similar to cocaine, indicating potential applications in pain management during surgical procedures .

Gastrointestinal Disorders

This compound is primarily indicated for:

- Management of Cramp-like Pain : It is effective in treating cramp-like pain associated with gastrointestinal conditions. The mechanism involves blocking the contraction induced by acetylcholine and other stimulants .

- Improvement of Symptoms in Biliary Tract Disorders : The compound is used to alleviate symptoms related to gallstones and cholecystitis by relaxing the smooth muscles of the biliary tract .

Obstetric Applications

Research indicates that this compound can be beneficial in managing certain pregnancy-related conditions:

- Ptyalism Gravidarum : This condition, characterized by excessive salivation during pregnancy, has been treated with this compound. Case studies have reported its use to manage severe symptoms effectively . Case Study Example :

Pain Management

Due to its local anesthetic properties, this compound may find application in:

- Surgical Procedures : Its ability to inhibit smooth muscle contractions suggests potential use in surgeries requiring muscle relaxation .

Research Findings

Recent studies have highlighted the efficacy and safety of this compound in various clinical scenarios:

- Inhibitory Effects on Smooth Muscle Contraction : Research indicates that this compound can significantly inhibit contractions in isolated animal models (e.g., rat ileum) when stimulated by acetylcholine or electrical stimulation .

- Safety Profile : While generally well-tolerated, there are reports of adverse reactions such as hepatic dysfunction and jaundice; thus, monitoring is recommended during treatment .

Data Table: Summary of Applications

| Application Area | Indications | Mechanism of Action |

|---|---|---|

| Gastrointestinal Disorders | Gastric ulcers, gastritis, enteritis | Anticholinergic effect inhibiting acetylcholine-induced contractions |

| Obstetric Applications | Ptyalism gravidarum | Reduces excessive salivation during pregnancy |

| Pain Management | Surgical procedures | Local anesthetic effects similar to cocaine |

Comparaison Avec Des Composés Similaires

- Adiphenine hydrochloride

- Benztropine mesylate

- Orphenadrine hydrochloride

- Chlorphenoxamine hydrochloride

- Lachesine hydrochloride

- Pipenzolate bromide

- Clidinium bromide

- Benzilonium bromide

- Ambutonium bromide

Comparison: Piperidolate hydrochloride is unique in its specific antimuscarinic activity and its use in treating gastrointestinal disorders. While other compounds like benztropine mesylate and orphenadrine hydrochloride also exhibit antimuscarinic properties, this compound is particularly effective in reducing gastrointestinal spasms and related symptoms .

Activité Biologique

Piperidolate hydrochloride, a synthetic antimuscarinic agent, is primarily utilized for its spasmolytic properties in various gastrointestinal and obstetric conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H26ClNO2

- CAS Number : 129-77-1

- Physical State : White to slightly cream powder; racemic mixture of (R) and (S) isomers.

This compound acts as a muscarinic acetylcholine receptor antagonist, inhibiting the action of acetylcholine on smooth muscle tissues. This leads to relaxation of smooth muscles in various organs, including the gastrointestinal tract and uterus. The compound's spasmolytic effects are particularly significant in conditions characterized by excessive muscle contractions.

Pharmacological Effects

- Anticholinergic Activity :

- Effects on Uterine Smooth Muscle :

- Local Anesthetic Properties :

Therapeutic Applications

This compound is primarily indicated for:

- Treatment of gastrointestinal disorders such as gastritis, duodenal ulcers, enteritis, and biliary tract dyskinesia.

- Management of obstetric conditions including threatened miscarriage and premature labor .

Case Studies

-

Spasmolytic Effect :

A study noted that Piperidolate effectively blocked both tonic and spike responses in isolated guinea-pig ileum, indicating its potential for treating severe gastrointestinal spasms . -

Uterine Activity :

In a controlled setting, Piperidolate was found to inhibit contractions induced by various stimuli in the uterus pretreated with sex hormones. This suggests its utility in managing uterine hyperactivity during pregnancy .

Comparative Data

Safety Profile

While this compound is generally well tolerated, it may induce adverse reactions such as hepatic dysfunction and jaundice. Monitoring liver function is recommended during treatment, especially in elderly patients who may have reduced physiological functions .

Propriétés

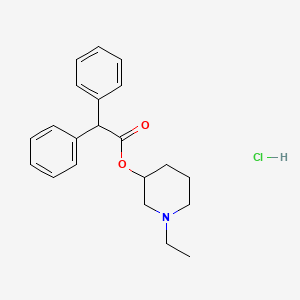

IUPAC Name |

(1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2.ClH/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGWCEWDAHDPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-98-4 (Parent) | |

| Record name | Piperidolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045292 | |

| Record name | Crapinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-77-1 | |

| Record name | Piperidolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crapinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57UA660ILV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.